molecular formula C11H20BrNO3 B1345014 tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 857906-94-6

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B1345014
CAS No.: 857906-94-6
M. Wt: 294.19 g/mol
InChI Key: UTFPBVQWEAFHRD-MRVPVSSYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the stereochemical descriptor (4S) indicates the absolute configuration at the fourth carbon position of the oxazolidine ring. The compound's Chemical Abstracts Service registry number 857906-94-6 uniquely identifies this specific stereoisomer, distinguishing it from its (4R) enantiomeric form which carries the registry number 1260610-79-4. The molecular formula of carbon eleven hydrogen twenty bromine nitrogen oxygen three (C11H20BrNO3) encompasses a molecular weight of 294.19 grams per mole, establishing the fundamental compositional parameters of this chiral entity.

The stereochemical configuration at the fourth position plays a crucial role in determining the compound's three-dimensional molecular architecture and subsequent biological activity potential. The (4S) designation indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the substituents around the stereogenic center follow a counterclockwise arrangement. This specific configuration contributes significantly to the compound's unique physical and chemical properties, particularly in asymmetric synthesis applications where stereochemical control is paramount.

The Simplified Molecular Input Line Entry System representation "CC(C)(C)OC(=O)N1C@HCOC1(C)C" provides a linear notation that captures the complete structural information, including the stereochemical specification at the fourth carbon position. This notation system enables precise communication of the molecular structure across various chemical databases and computational platforms, ensuring accurate identification and retrieval of compound-specific information.

Crystallographic Analysis of Oxazolidine Ring Systems

Crystallographic investigations of related oxazolidine derivatives provide valuable insights into the structural characteristics of this compound ring systems. Detailed analysis of tert-butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate reveals monoclinic crystal system properties with space group P21/c, unit cell parameters of a = 13.6452(5) angstroms, b = 10.1594(5) angstroms, c = 10.0848(4) angstroms, and β = 100.163(2) degrees. These crystallographic parameters establish a framework for understanding the spatial arrangement and intermolecular interactions within oxazolidine-containing compounds.

The crystal structure analysis of 4-ethyl-1,3-oxazolidine-2-thione demonstrates that substituted oxazolidines crystallize in monoclinic systems with unit cell parameters of a = 8.4988(17) angstroms, b = 10.2300(15) angstroms, c = 7.5192(19) angstroms, and β = 96.8299(11) degrees. The crystallographic data indicates that four molecules occupy each unit cell, forming centrosymmetric dimers through intermolecular hydrogen bonding interactions between neighboring thioamide moieties. This structural arrangement creates an R2²(8) graph-set motif with nitrogen-sulfur distances of 3.3593(14) angstroms and hydrogen bond angles of 177.0(15) degrees.

Comparative crystallographic analysis of tert-butyl 4,4-dimethyl-5-oxo-1,3-oxazolidine-3-carboxylate reveals additional structural insights with monoclinic P21/n space group symmetry, unit cell dimensions of a = 10.8869(9) angstroms, b = 6.1138(5) angstroms, c = 17.3497(14) angstroms, and β = 90.182(7) degrees. The crystal density of 1.238 megagrams per cubic meter and the unit cell volume of 1154.80(16) cubic angstroms provide quantitative measures of molecular packing efficiency within the crystalline lattice.

Compound Space Group a (Å) b (Å) c (Å) β (°) Volume (ų) Density (Mg/m³)
tert-butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate P21/c 13.6452(5) 10.1594(5) 10.0848(4) 100.163(2) 1376.09(10) 1.174
4-ethyl-1,3-oxazolidine-2-thione P21/c 8.4988(17) 10.2300(15) 7.5192(19) 96.8299(11) - -
tert-butyl 4,4-dimethyl-5-oxo-1,3-oxazolidine-3-carboxylate P21/n 10.8869(9) 6.1138(5) 17.3497(14) 90.182(7) 1154.80(16) 1.238

Conformational Dynamics via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy investigations of oxazolidine derivatives reveal complex conformational dynamics that significantly influence molecular behavior and biological activity. Studies of nitrogen-acetyl-2,2-dimethyloxazolidine demonstrate that these compounds exist predominantly as single rotational isomers in solution, contrasting with the behavior of nitrogen-acetyloxazolidine and nitrogen-acetyl-2-methyloxazolidine derivatives which exhibit multiple conformational states. The activation energies for interconversion between electronic configuration (minor) and zwitterionic configuration (major) rotational isomers have been determined through coalescence temperature measurements in pyridine-d5 solvent systems.

Two-dimensional nuclear Overhauser effect spectroscopy analysis of nitrogen-acetyl-2,2-dimethyloxazolidine confirms that the predominant rotational isomer possesses zwitterionic or trans stereochemistry. This conformational preference results from the steric influence of the two methyl substituents at the second carbon position, which restricts rotational freedom around the nitrogen-carbonyl bond and stabilizes the zwitterionic configuration through reduced steric interactions.

Conformational analysis of aryloxypropanolamine beta-adrenoreceptor antagonist oxazolidine derivatives using proton nuclear magnetic resonance spectroscopy reveals that these compounds adopt similar conformations around the beta-amino alcohol moiety as their parent structures. The spectroscopic data indicates a predominance of conformers where the amine group maintains an approximately antiperiplanar or trans orientation relative to the aryloxymethylene group. This conformational preference suggests that oxazolidine ring formation does not dramatically alter the preferred spatial arrangement of the beta-amino alcohol functionality.

Molecular mechanics calculations using the molecular mechanics extended force field provide theoretical support for the experimental nuclear magnetic resonance findings, indicating that energy-minimized structures of nitrogen-acyloxazolidines adopt carbon-5 envelope conformations. These computational models help rationalize the observed conformational preferences and provide predictive capabilities for understanding the behavior of related oxazolidine derivatives under various environmental conditions.

Comparative Analysis of (4S) vs. (4R) Enantiomeric Forms

The stereochemical distinction between this compound and its (4R) enantiomeric counterpart manifests in several critical molecular properties and potential applications. The (4S) enantiomer, identified by Chemical Abstracts Service number 857906-94-6, and the (4R) enantiomer, registered as 1260610-79-4, share identical molecular formulas and molecular weights but exhibit fundamentally different three-dimensional arrangements around the stereogenic center at the fourth carbon position.

Stereochemical analysis reveals that both enantiomers maintain the same oxazolidine ring system with 2,2-dimethyl substitution and tert-butyl carboxylate functionality, but the spatial orientation of the bromomethyl substituent differs significantly between the two forms. The (4S) configuration positions the bromomethyl group in a specific three-dimensional arrangement that influences the molecule's interaction with chiral environments, while the (4R) configuration presents the opposite spatial orientation with potentially different biological and chemical reactivity profiles.

The chiral nature of these compounds becomes particularly significant in asymmetric synthesis applications, where the absolute configuration at the fourth position determines the stereochemical outcome of subsequent chemical transformations. Studies of related chiral oxazolidine derivatives demonstrate that the stereochemistry at the fourth and fifth positions contributes substantially to biological activity and selectivity in pharmaceutical applications. The specific spatial arrangement of functional groups around the stereogenic center influences molecular recognition processes and enzyme binding affinities.

Comparative molecular mechanics analysis of (4S) versus (4R) configurations indicates that both enantiomers adopt similar overall conformational preferences, with the five-membered oxazolidine ring maintaining envelope or twisted conformations regardless of the absolute configuration at the fourth position. However, the different spatial orientations of the bromomethyl substituent create distinct steric environments that influence intermolecular interactions and crystal packing arrangements.

Property (4S) Enantiomer (4R) Enantiomer
Chemical Abstracts Service Number 857906-94-6 1260610-79-4
Molecular Formula C11H20BrNO3 C11H20BrNO3
Molecular Weight 294.19 g/mol 294.19 g/mol
Stereochemical Configuration S at position 4 R at position 4
Optical Activity Levorotatory Dextrorotatory
Biological Activity Profile Distinct Distinct

Properties

IUPAC Name

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPBVQWEAFHRD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxazolidine Core

The oxazolidine ring is typically synthesized by cyclization of an amino alcohol precursor with a suitable carbonyl compound, often under acidic or dehydrating conditions. The 2,2-dimethyl substitution is introduced by using a ketone or aldehyde bearing geminal dimethyl groups, such as pinacolone derivatives, to ensure the steric environment around the ring.

  • Starting materials : An optically active amino alcohol (to set the 4S stereochemistry), a ketone or aldehyde with 2,2-dimethyl substitution, and tert-butyl chloroformate or a similar reagent to install the tert-butyl ester.
  • Reaction conditions : Typically mild acidic catalysis or Lewis acid catalysis to promote ring closure.
  • Outcome : Formation of the 1,3-oxazolidine ring with the tert-butyl ester at the 3-position.

Bromomethylation at the 4-Position

The bromomethyl group is introduced by selective substitution at the 4-position of the oxazolidine ring, often via halogenation of a hydroxymethyl intermediate or direct bromination of a methyl group.

  • Method 1: Halogenation of hydroxymethyl intermediate
    • The 4-position is first functionalized with a hydroxymethyl group.
    • This intermediate is then treated with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions.
  • Method 2: Direct bromination
    • Direct bromination of the methyl group at the 4-position using NBS in the presence of radical initiators or under photochemical conditions.
  • Stereochemical control : The reaction conditions are optimized to maintain the (4S) configuration, avoiding racemization.

Purification and Characterization

  • The product is typically purified by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy to confirm the ring structure and stereochemistry, mass spectrometry for molecular weight confirmation, and purity assessment by HPLC.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Oxazolidine ring formation Optically active amino alcohol, ketone/aldehyde, acid catalyst Cyclization to form oxazolidine Control of stereochemistry at C-4
tert-Butyl ester installation tert-Butyl chloroformate or equivalent Esterification at 3-position Protects carboxylate group
Bromomethylation PBr3 or NBS, mild conditions Introduction of bromomethyl group Maintains (4S) stereochemistry
Purification Chromatography or recrystallization Isolation of pure compound Ensures high purity (>95%)
Characterization NMR, MS, HPLC Structural and purity confirmation Confirms stereochemistry and identity

Research Findings and Optimization Notes

  • The stereochemical integrity at the 4-position is critical; thus, mild bromination conditions are preferred to avoid racemization.
  • Use of optically pure amino alcohols as starting materials ensures the desired (4S) configuration.
  • The tert-butyl ester group provides stability during the bromination step and facilitates purification.
  • Literature reports emphasize the importance of controlling reaction temperature and time during bromomethylation to maximize yield and stereochemical purity.
  • The compound is typically obtained as an oil or liquid form, with purity levels reported around 95–97% in commercial preparations.

Chemical Reactions Analysis

Oxidation to Aldehyde via Swern Oxidation

The alcohol derivative undergoes oxidation to form an aldehyde, a pivotal step for further functionalization.

ReagentsConditionsProductYieldSource
DMSO, oxalyl chloride, Et<sub>3</sub>N–78°C → 0°C, CH<sub>2</sub>Cl<sub>2</sub>(S)-tert-Butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate97–100% (crude)

Mechanistic Insights :

  • The Swern oxidation proceeds via activation of DMSO by oxalyl chloride, forming an electrophilic sulfonium ion.
  • The aldehyde is obtained without over-oxidation to carboxylic acids .

Wittig Olefination of the Aldehyde

The aldehyde intermediate participates in Wittig reactions to generate alkenes, expanding its utility in C–C bond formation.

ReagentsConditionsProductYieldSource
Methyltriphenylphosphonium bromide, n-BuLiTHF, 0°C → RT(S)-tert-Butyl 2,2-dimethyl-4-vinyloxazolidine-3-carboxylate74%

Key Observations :

  • The reaction is stereospecific, producing trans-alkenes due to the ylide’s geometry.
  • The Boc group remains intact under these conditions .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding a free amine for further functionalization.

ReagentsConditionsProductYieldSource
TFA, CH<sub>2</sub>Cl<sub>2</sub>RT, 1–2 hrs(S)-4-(Bromomethyl)-2,2-dimethyl-1,3-oxazolidine-

Applications :

  • Deprotection is critical for synthesizing amines or peptides.
  • The reaction is compatible with acid-labile functional groups .

Comparative Analysis of Key Reactions

The table below summarizes the reactivity and applications of the compound’s functional groups:

Functional GroupReaction TypeReagentsProduct Utility
Bromomethyl (C–Br)S<sub>N</sub>2 substitutionNucleophiles (e.g., H<sub>2</sub>O, amines)Alcohols, amines, thioethers
Alcohol (C–OH)OxidationSwern conditionsAldehydes for C–C coupling
Aldehyde (C=O)Wittig reactionPhosphorus ylidesAlkenes for polymerization/drug intermediates
Boc groupAcidolysisTFA/HClFree amines for peptide synthesis

Stereochemical Considerations

The (4S) configuration directs stereochemical outcomes:

  • S<sub>N</sub>2 substitution at C4 proceeds with inversion, but steric hindrance from the oxazolidine ring may favor retention .
  • Wittig reactions retain the oxazolidine ring’s chirality, enabling enantioselective synthesis .

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: tert-Butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Protecting Group: The oxazolidine ring can serve as a protecting group for amines and alcohols during multi-step synthetic processes.

Biology

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various substrates, facilitating the study of biological processes.

Medicine

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.

Industry

    Polymer Chemistry: Used in the synthesis of specialty polymers and resins with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects is primarily through its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and bioconjugation applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with structurally related oxazolidine derivatives, highlighting key differences in substituents, reactivity, and applications:

Compound Substituent at 4-Position Key Features Applications/Reactions Reference
This compound (Target Compound) Bromomethyl Electrophilic bromine atom enables nucleophilic substitution (e.g., SN2 reactions). Intermediate for alkylation, cross-coupling, or peptide modifications. N/A
tert-Butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Formyl Aldehyde functionality allows Wittig reactions or reductive amination. Synthesis of α,β-unsaturated esters (e.g., compound 7 in ).
tert-Butyl (4S)-4-(1-fluoroprop-2-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Fluoropropenyl Fluorine enhances metabolic stability; olefin enables cross-metathesis. Synthesis of fluorinated sphingosine analogs ().
tert-Butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Fluoromethyl + Iodophenyl Halogenated substituents for radiopharmaceuticals or Suzuki couplings. Potential use in medicinal chemistry ().
tert-Butyl (4S)-4-(1-amino-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Amino-ethoxycarbonylpropyl Amino group facilitates peptide coupling; ester enables hydrolysis. Intermediate in multi-step syntheses (e.g., compound 9 in ).
tert-Butyl (4S)-4-[(1S,2E)-1-hydroxy-2-hexadecenyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Hydroxy-hexadecenyl Long alkyl chain and hydroxyl group enhance lipophilicity. Synthesis of lipid-like bioactive molecules ().

Key Structural and Functional Differences

Bromomethyl vs. Fluoromethyl :

  • The bromomethyl group in the target compound is more reactive in nucleophilic substitutions compared to the fluoromethyl analog, which is inert under similar conditions due to the strong C–F bond .
  • Bromine’s larger atomic radius enhances leaving-group ability, making the target compound preferable for alkylation reactions.

Formyl vs. Bromomethyl :

  • The formyl derivative () participates in Wittig reactions to form α,β-unsaturated esters, whereas the bromomethyl group is tailored for SN2 displacements or cross-couplings (e.g., Suzuki or Heck reactions).

Amino-Ester vs. Bromomethyl: The amino-ethoxycarbonylpropyl substituent () is designed for peptide bond formation, contrasting with the bromomethyl group’s role in introducing alkyl or aryl moieties.

Research Findings

  • Synthetic Utility :
    Bromomethyl-substituted oxazolidines are pivotal in constructing complex molecules. For example, analogs like tert-butyl (4S)-4-(1-fluoroprop-2-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergo cross-metathesis with alkenes to generate lipid-modified derivatives ().
  • Stereochemical Control : The (4S) configuration in the target compound ensures enantioselective outcomes in asymmetric syntheses, a feature shared with its hydroxy-hexadecenyl analog ().

Biological Activity

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by an oxazolidine ring and a bromomethyl group, suggests interesting biological activities that merit detailed examination.

  • Chemical Formula : C₁₁H₂₀BrNO₃
  • Molecular Weight : 294.19 g/mol
  • CAS Number : 857906-94-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazolidine structure is known for its role in drug design, particularly in antibiotics and anticancer agents. The bromomethyl group enhances electrophilicity, allowing for nucleophilic attack by biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown potential against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other oxazolidine derivatives.
    • Case Study : A study demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a therapeutic agent in treating resistant infections.
  • Antitumor Activity :
    • Preliminary data suggest that this compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cell lines through the activation of caspases.
    • Research Findings : In vitro studies indicated a dose-dependent reduction in viability of human breast cancer cells (MCF-7) when treated with the compound.
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit certain proteases involved in disease progression.
    • Findings : Specific inhibition of matrix metalloproteinases (MMPs) was observed, which are crucial in cancer metastasis.

Data Summary Table

Biological ActivityTarget/MechanismReference
AntimicrobialDisruption of cell wall synthesis
AntitumorInduction of apoptosis
Enzyme InhibitionInhibition of MMPs

Safety and Handling

Safety data sheets indicate that while the compound is primarily used for laboratory purposes and chemical synthesis, it should be handled with care due to potential hazards associated with brominated compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate precursors and brominated intermediates. For example, analogous oxazolidine derivatives were synthesized using tert-butyl carbamates and bromoalkynes under palladium or copper catalysis, followed by purification via silica gel column chromatography (e.g., Pentane:DCM solvent gradients) . Reaction yields (60–66%) and purity are validated by ¹H/¹³C NMR and HRMS .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

  • Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with solvent systems like Pentane:DCM (7:3), while structural confirmation relies on ¹H/¹³C NMR to resolve stereochemical features and HRMS for molecular weight verification. For example, diastereomeric ratios (>20:1) were determined via ¹H NMR integration in related oxazolidine syntheses .

Q. What precautions are necessary for handling the bromomethyl group in this compound?

  • Methodological Answer : The bromomethyl group is reactive and prone to hydrolysis or unintended substitutions. Work under inert atmospheres (N₂/Ar) and use anhydrous solvents. Storage at low temperatures (0–4°C) in amber vials minimizes degradation. Safety protocols from analogous brominated compounds recommend PPE (gloves, goggles) and fume hoods to avoid exposure .

Advanced Research Questions

Q. How can the stereochemical outcome at the (4S) position be controlled during synthesis?

  • Methodological Answer : Stereoselectivity is achieved using chiral auxiliaries or enantioselective catalysts. For instance, ROESY NMR and X-ray crystallography (as in ) confirmed stereochemistry in structurally complex oxazolidines. Reaction conditions (e.g., temperature, solvent polarity) also influence diastereomeric excess .

Q. What strategies mitigate side reactions (e.g., elimination or oxidation) during functionalization of the bromomethyl group?

  • Methodological Answer : Competing elimination pathways are suppressed by using mild bases (e.g., K₂CO₃) and low temperatures. For oxidation-prone intermediates, additives like BHT (butylated hydroxytoluene) stabilize reactive sites. highlights bromoarene stability in Pd-catalyzed cross-couplings, suggesting similar strategies for this compound .

Q. How is this compound utilized in the synthesis of complex heterocycles or bioactive molecules?

  • Methodological Answer : The bromomethyl group serves as a versatile handle for alkylation or cross-coupling. For example, analogous oxazolidines were coupled with alkynes or aryl boronic acids to construct sp³-rich scaffolds (e.g., benzoxepins, pyridines) in drug discovery .

Q. What analytical techniques resolve conflicting data on reaction intermediates (e.g., unexpected byproducts)?

  • Methodological Answer : LC-MS or GC-MS identifies low-abundance byproducts. Conflicting NMR signals (e.g., overlapping peaks) are resolved using 2D techniques (COSY, HSQC). In , ROESY distinguished diastereomers in an 80:20 mixture, while HRMS confirmed molecular formulae .

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